2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide
Description
2-(1H-1,2,3-Benzotriazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide is a heterocyclic acetamide derivative featuring a benzotriazole core linked via an acetamide bridge to a pyridine ring substituted with a methylpyrazole group.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-24-16(8-9-21-24)14-7-6-13(10-19-14)11-20-18(26)12-25-17-5-3-2-4-15(17)22-23-25/h2-10H,11-12H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNMHOMBLSKMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzotriazole derivative, followed by the formation of the pyrazolyl-pyridine intermediate. These intermediates are then coupled using an acylation reaction to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzotriazole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of benzotriazole derivatives, including this compound, in targeting various cancer types. The incorporation of the pyrazole and pyridine moieties enhances the compound's ability to inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have shown promising results as inhibitors of the c-Met kinase, which is implicated in several malignancies, including non-small cell lung cancer and renal cell carcinoma .
Antimicrobial Properties
Benzotriazole derivatives have been investigated for their antimicrobial activities. The presence of the benzotriazole ring system has been associated with enhanced antibacterial and antifungal properties. Studies indicate that modifications to the benzotriazole structure can lead to compounds with significant activity against resistant strains of bacteria and fungi .
Materials Science Applications
Corrosion Inhibitors
The compound's unique structure allows it to function as an effective corrosion inhibitor for metals. Benzotriazoles are known for their ability to form protective films on metal surfaces, thereby preventing oxidation and corrosion. This application is particularly relevant in industries where metal components are exposed to harsh environments .
UV Stabilizers
Due to their ability to absorb UV light, benzotriazole derivatives are utilized as UV stabilizers in polymers and coatings. This application is crucial for enhancing the longevity and durability of materials exposed to sunlight, making them suitable for outdoor use .
Research Tool Applications
Biochemical Probes
The compound can serve as a biochemical probe in various research contexts. Its ability to interact with biological targets makes it a valuable tool for studying enzyme activity and protein interactions. Researchers have employed similar compounds to elucidate mechanisms of action in cellular pathways .
Synthesis Intermediates
In synthetic chemistry, this compound may act as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications that can lead to a variety of derivatives with tailored properties for specific applications in drug development or material science .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study conducted on compounds similar to 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide demonstrated significant inhibition of c-Met kinase activity at low micromolar concentrations. This led to reduced proliferation of cancer cells in vitro and highlights the compound's potential as a therapeutic agent against solid tumors.
Case Study 2: Corrosion Inhibition
In industrial applications, a derivative based on the benzotriazole structure was tested as a corrosion inhibitor for steel exposed to saline environments. Results showed a substantial decrease in corrosion rates compared to untreated samples, confirming its effectiveness as a protective agent.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, influencing enzymatic activity or receptor function. The pyrazolyl-pyridine structure may interact with nucleic acids or proteins, modulating biological pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s effects.
Comparison with Similar Compounds
Key Structural Differences:
Core Heterocycle :
- The target compound employs a benzotriazole ring, which is smaller and more electron-deficient than the imidazo[2,1-b]thiazole cores in compounds 5k–5o . This difference may alter binding modes in biological targets due to variations in π-π stacking and hydrogen-bond acceptor capacity .
Substituent Profiles: The target compound’s pyridine ring is substituted with a methylpyrazole group, whereas 5k–5n feature piperazine derivatives (e.g., 4-methoxybenzyl or 4-fluorobenzyl). Piperazine groups enhance solubility and conformational flexibility, while methylpyrazole introduces steric hindrance and moderate polarity . The target compound lacks such groups, suggesting a balance between hydrophilicity and bioavailability .
Physicochemical Properties :
- Molecular Weight : The target compound (355.38 g/mol) is significantly lighter than 5k–5n (526–572 g/mol), which may enhance its pharmacokinetic profile (e.g., absorption, distribution).
- Melting Points : Compounds with polar substituents (e.g., 5k , 5l ) exhibit higher melting points (92–118°C) compared to fluorinated analogs (5m , 5n : 80–88°C). The target compound’s melting point is unreported but likely influenced by its rigid benzotriazole core.
Biological Activity
The compound 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide is a complex heterocyclic molecule that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure
The compound is characterized by the presence of a benzotriazole moiety linked to a pyrazole-substituted pyridine. Its structure can be represented as follows:
1. Antibacterial Activity
Research has shown that benzotriazole derivatives exhibit significant antibacterial properties. In particular, compounds containing the benzotriazole structure have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:
- Study Findings : A study demonstrated that certain benzotriazole derivatives showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .
- Mechanism : The antibacterial activity is often attributed to the hydrophobic nature of the substituents on the benzotriazole ring, which enhances membrane penetration and disrupts bacterial cell integrity .
2. Antifungal Activity
The antifungal potential of benzotriazole derivatives has also been explored:
- Case Study : A derivative similar to the compound displayed antifungal activity against Candida albicans and Aspergillus niger, with MIC values between 12.5 to 25 µg/mL .
- Structure-Activity Relationship (SAR) : The introduction of electron-withdrawing groups on the benzotriazole ring significantly increased antifungal activity, suggesting that structural modifications can enhance efficacy .
3. Anticancer Activity
The anticancer properties of benzotriazole derivatives are under investigation due to their ability to inhibit specific kinases involved in cancer progression:
- Research Insights : Compounds derived from benzotriazole have been shown to inhibit c-Met kinases, which are implicated in various cancers. For example, one study highlighted a derivative that demonstrated selective inhibition with IC50 values in the low nanomolar range .
Data Summary
Q & A
Q. What are the key steps and critical parameters in synthesizing 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling benzotriazole derivatives with pyridine-methyl acetamide precursors. Critical parameters include:
- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to activate intermediates .
- Purification : Column chromatography or recrystallization is used to isolate the final product, with solvent systems like ethyl acetate/hexane (3:1 v/v) .
- Reaction time : Intermediate steps may require 12–24 hours for completion .
Table 1 : Comparison of Synthesis Conditions from Literature
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Precursor coupling | DCC/DMAP | 25 (RT) | 24 | 65 | |
| Cyclization | K₂CO₃, DMF | 80 | 12 | 72 | |
| Purification | Ethanol recrystallization | – | – | 85 |
Q. How is the structural integrity and purity of this compound validated in academic research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., benzotriazole protons at δ 8.1–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 406.12) .
- HPLC : Purity >95% is standard for biological assays .
Q. What in vitro assays are used to assess its biological activity?
- Methodological Answer :
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Contradictions may arise from assay variability or structural analogs. Strategies include:
- Dose-Response Validation : Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Metabolite Profiling : LC-MS to rule out degradation products interfering with activity .
- Structural Confirmation : Re-examining NMR/MS data to confirm compound identity .
Q. What computational approaches predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or receptors .
- Molecular Dynamics (MD) Simulations : GROMACS for stability analysis of ligand-target complexes over 100-ns trajectories .
- QSAR Modeling : Topomer CoMFA to correlate substituent effects with activity .
Q. How are structure-activity relationships (SAR) systematically investigated for analogs?
- Methodological Answer :
- Functional Group Replacement : Synthesize analogs with modified pyrazole/benzotriazole moieties .
- Bioisosteric Substitution : Replace thiophene with furan or phenyl groups to assess potency changes .
- Pharmacophore Mapping : MOE or Discovery Studio to identify critical interaction motifs .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Taguchi methods to optimize variables (e.g., solvent ratio, catalyst loading) .
- Flow Chemistry : Continuous-flow reactors for exothermic or air-sensitive steps .
- Catalyst Screening : Test Pd/C, CuI, or organocatalysts for coupling efficiency .
Methodological Challenges & Solutions
Q. How to address low reproducibility in biological activity assays?
- Answer :
- Standardize cell culture conditions (e.g., passage number, serum batch) .
- Include positive controls (e.g., doxorubicin for cytotoxicity) in every assay batch .
Q. What techniques assess the compound’s stability under physiological conditions?
- Answer :
- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C, followed by HPLC monitoring .
- Light/Heat Stress Testing : ICH guidelines for photostability (1.2 million lux-hours) .
Contradictory Data Analysis Example
Issue : A study reports IC₅₀ = 5 µM against MCF-7 cells , while another finds no activity .
Resolution :
- Verify cell line authenticity via STR profiling.
- Test metabolite interference using hepatic microsomal incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
